REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].C[Li].C([Li])(C)(C)C.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C>O1CCCC1.C(OCC)C.CCCCC>[CH3:12][O:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[B:24]([OH:25])[OH:23]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at −78° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to −45° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
again cooled to −78° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
are added water and hexane
|
Type
|
ADDITION
|
Details
|
The aqueous layer is adjusted to pH 4 by addition of a 6N-hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
a saturated aqueous sodium bicarbonate solution, and the mixture is extracted with ethyl acetate and methanol twice
|
Type
|
WASH
|
Details
|
The organic layer is washed with a saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue is added diethyl ether
|
Type
|
FILTRATION
|
Details
|
the resulting solids are collected by filtration
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(=O)O)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |